1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid
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Overview
Description
1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C13H16N2O3 This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under suitable conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations occur efficiently.
Scientific Research Applications
1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects are essential to understand its full potential.
Comparison with Similar Compounds
1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2-carboxylic acid: Lacks the carbamoyl group, which may result in different chemical and biological properties.
1-Benzyl-3-carbamoylpyrrolidine-2-carboxylic acid: Has an additional carbamoyl group, potentially leading to different reactivity and applications.
Pyrrolidine-2-carboxylic acid derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBWAXVIQYEOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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